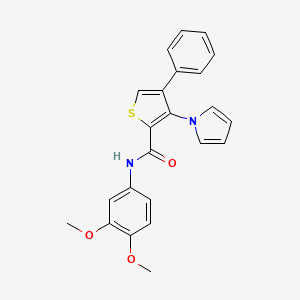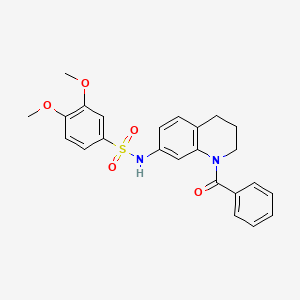![molecular formula C21H23N3O5S B6561271 1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1021209-61-9](/img/structure/B6561271.png)
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine, also known as 1-BS-4-DOPO, is a novel compound used in scientific research. It is a heterocyclic compound derived from piperidine, benzenesulfonyl, and oxadiazole, and is of particular interest due to its potential applications in a variety of scientific fields.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has a variety of potential applications in scientific research. It has been studied for its potential to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are hormones involved in the regulation of inflammation. In addition, this compound has been studied for its potential to act as an inhibitor of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression. Finally, this compound has been studied for its potential to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the regulation of acetylcholine levels in the brain.
Mécanisme D'action
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine acts as an inhibitor of COX-2, HDAC, and AChE by binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions. In the case of COX-2, this compound binds to the enzyme’s active site and prevents it from catalyzing the conversion of arachidonic acid to prostaglandins, thus inhibiting the production of prostaglandins. In the case of HDAC, this compound binds to the enzyme’s active site and prevents it from catalyzing the removal of acetyl groups from histones, thus inhibiting the regulation of gene expression. In the case of AChE, this compound binds to the enzyme’s active site and prevents it from catalyzing the breakdown of acetylcholine, thus inhibiting the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of COX-2, HDAC, and AChE. As an inhibitor of COX-2, this compound has been shown to reduce the production of prostaglandins, which can lead to reduced inflammation. As an inhibitor of HDAC, this compound has been shown to increase the expression of certain genes, which can lead to increased cellular activity and increased resistance to certain diseases. As an inhibitor of AChE, this compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and improved memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, as the synthesis process only requires three steps. Another advantage is that it is relatively stable and can be stored for long periods of time without degradation. One limitation is that it is not very soluble in water, which can make it difficult to use in aqueous solutions. Another limitation is that it is not very selective for its target enzymes, which can lead to off-target effects.
Orientations Futures
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has a variety of potential applications in scientific research, and there are many potential future directions for its use. One potential future direction is to explore its potential to act as an inhibitor of other enzymes, such as proteases, kinases, and phosphatases. Another potential future direction is to explore its potential to act as an inhibitor of transcription factors, which could lead to the regulation of gene expression. Finally, another potential future direction is to explore its potential to act as an inhibitor of other physiological processes, such as cell cycle regulation, apoptosis, and autophagy.
Méthodes De Synthèse
1-(benzenesulfonyl)-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is synthesized via a three-step procedure. The first step is the condensation of 1-benzenesulfonyl-4-piperidinone with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in the presence of triethylamine, which produces the intermediate this compound. The second step is the reduction of the intermediate with sodium borohydride in the presence of ethanol, which yields this compound. The final step is the purification of the compound via column chromatography.
Propriétés
IUPAC Name |
5-[1-(benzenesulfonyl)piperidin-4-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-27-18-9-8-16(14-19(18)28-2)20-22-21(29-23-20)15-10-12-24(13-11-15)30(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBVDDEMQGXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B6561192.png)
![N-(3,4-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561197.png)
![4-chloro-N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6561199.png)
![N-(3,4-dimethoxyphenyl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6561206.png)
![N-(3,4-dimethoxyphenyl)-2-{5-methoxy-2-[(morpholin-4-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6561212.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6561228.png)

![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6561248.png)
![N-(2,5-difluorophenyl)-2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6561256.png)
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)
![5-fluoro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6561286.png)
